4-(2-(4-(3-氯苯基)哌嗪-1-基)-2-氧代乙酰基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
多巴胺受体亲和力
对与所讨论的化学结构密切相关的苯甲酰胺衍生物的研究表明,它们对多巴胺受体(特别是 D(3) 受体)具有强大而选择性的亲和力。这凸显了它们在针对帕金森病和精神分裂症等神经系统疾病的药物开发中的潜在应用。与 N-1 哌嗪环相连的芳香环的修饰导致了中等至高 D(3) 受体亲和力的衍生物的鉴定,表明它们作为进一步神经学研究和药物开发的候选者的价值 (Leopoldo 等人,2002)。
抗菌和抗肿瘤剂
具有与 4-(2-(4-(3-氯苯基)哌嗪-1-基)-2-氧代乙酰氨基)苯甲酰胺结构相似的化合物已被合成并评估其抗菌活性。例如,新型三唑衍生物对各种微生物表现出良好或中等活性,突出了它们作为新型抗菌剂开发中的先导化合物的潜力 (Bektaş 等人,2007)。此外,从维斯那金酮和凯凌酮衍生的苯并二呋喃基衍生物表现出抗炎和镇痛活性,表明它们可用于治疗炎症相关疾病 (Abu‐Hashem 等人,2020)。
神经和心理研究
苯甲酰胺和哌嗪衍生物的探索延伸到神经和心理研究领域,研究表明它们作为抗精神病和神经阻滞剂的潜力。这与表现出强大的体外和体内活性(表明非典型抗精神病活性)的物质特别相关,为精神疾病的新型治疗方法的开发提供了基础 (Norman 等人,1996)。
药物开发和合成
4-(2-(4-(3-氯苯基)哌嗪-1-基)-2-氧代乙酰氨基)苯甲酰胺的化学框架作为开发多种药理活性剂的支架。研究重点放在合成具有作为抗菌剂、抗肿瘤剂和 CNS 剂的潜力的新型化合物,利用结构修饰来增强它们的活性和选择性。这包括设计和合成具有改善水溶性和口服吸收能力的衍生物,使其成为临床开发的合适候选物 (Shibuya 等人,2018)。
作用机制
Target of Action
The compound 4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide is a derivative of piperazine . Piperazine derivatives are known to interact with a variety of targets, including receptors such as the 5-hydroxytryptamine receptor 2A . This receptor plays a crucial role in the regulation of mood and cognition.
Mode of Action
For instance, they can act as agonists, enhancing the activity of the receptor, or as antagonists, inhibiting the receptor’s function .
Biochemical Pathways
For instance, the activation or inhibition of the 5-hydroxytryptamine receptor 2A can affect the serotonin signaling pathway, which plays a key role in mood regulation .
Pharmacokinetics
Piperazine derivatives are generally known to have good pharmacokinetic properties, which can be modulated to improve the drug’s bioavailability .
Result of Action
Based on its potential interaction with the 5-hydroxytryptamine receptor 2a, it could potentially influence mood and cognition .
属性
IUPAC Name |
4-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3/c20-14-2-1-3-16(12-14)23-8-10-24(11-9-23)19(27)18(26)22-15-6-4-13(5-7-15)17(21)25/h1-7,12H,8-11H2,(H2,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARSHSSYMDYCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。